molecular formula C17H13N5O4S B2743649 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034349-95-4

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2743649
CAS No.: 2034349-95-4
M. Wt: 383.38
InChI Key: YIIKSHANSGOHNT-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13N5O4S and its molecular weight is 383.38. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves several key reaction steps including the formation of the isoxazole ring, pyridine substitution, and thieno[3,2-d]pyrimidine core construction. These reactions often require precise control over reaction conditions such as temperature, pH, and the use of specific catalysts to optimize yield and purity.

Industrial Production Methods On an industrial scale, the production of this compound may involve large-scale batch reactors where reaction parameters are meticulously monitored and adjusted. Methods such as crystallization, filtration, and chromatography are employed to purify the compound and ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide participates in various chemical reactions including:

  • Oxidation: Forms oxidized derivatives with increased functionality.

  • Reduction: Can be reduced under mild conditions to yield less complex structures.

  • Substitution: Undergoes nucleophilic substitution at the isoxazole ring and pyridine moiety.

Common Reagents and Conditions Used Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often include controlled temperature environments and inert atmospheres to prevent unwanted side reactions.

Major Products Formed From These Reactions

Scientific Research Applications

Chemistry The compound's unique structure makes it a valuable ligand in coordination chemistry, aiding in the synthesis of metal complexes with potential catalytic properties.

Biology In biology, it is studied for its binding affinity to certain proteins, which can influence biochemical pathways and offer insights into cellular mechanisms.

Medicine N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

Industry In industrial applications, the compound's stability and reactivity are leveraged in the synthesis of advanced materials and specialty chemicals.

5. Mechanism of Action: The mechanism by which this compound exerts its effects is closely linked to its ability to interact with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and subsequently influencing the biological pathways they govern. This interaction can lead to altered cellular responses, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds Compared to other compounds in the same class, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide exhibits unique properties such as higher binding affinity and selectivity for certain targets, making it a compound of significant interest in research.

List of Similar Compounds

  • N-(2-(2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-methanamide

  • N-(2-(2-oxo-4-thioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

This compound's distinct structure and diverse reactivity profile make it a compound of great interest across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c23-15(12-8-13(26-21-12)10-2-1-4-18-9-10)19-5-6-22-16(24)14-11(3-7-27-14)20-17(22)25/h1-4,7-9H,5-6H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKSHANSGOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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